molecular formula C16H15ClO4 B5682893 4-chlorobenzyl 2,6-dimethoxybenzoate

4-chlorobenzyl 2,6-dimethoxybenzoate

Cat. No. B5682893
M. Wt: 306.74 g/mol
InChI Key: SPRMRICWMLJJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chlorobenzyl 2,6-dimethoxybenzoate, also known as CBDMB, is a chemical compound that has been widely used in scientific research. CBDMB is a derivative of 2,6-dimethoxybenzoic acid and has a chlorobenzyl group attached to it. This compound has been found to have a range of interesting properties, making it a valuable tool in the field of chemistry and biochemistry.

Mechanism of Action

The mechanism of action of 4-chlorobenzyl 2,6-dimethoxybenzoate is not fully understood, but it is thought to involve the inhibition of enzyme activity. 4-chlorobenzyl 2,6-dimethoxybenzoate has been found to inhibit the activity of a number of enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition is thought to occur through the binding of 4-chlorobenzyl 2,6-dimethoxybenzoate to the active site of the enzyme.
Biochemical and Physiological Effects:
4-chlorobenzyl 2,6-dimethoxybenzoate has been found to have a range of biochemical and physiological effects. In addition to its ability to inhibit enzyme activity, 4-chlorobenzyl 2,6-dimethoxybenzoate has also been found to have antioxidant properties. This compound has been shown to protect cells from oxidative stress and to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

4-chlorobenzyl 2,6-dimethoxybenzoate has a number of advantages for use in laboratory experiments. This compound is relatively easy to synthesize and purify, making it readily available for use in research. 4-chlorobenzyl 2,6-dimethoxybenzoate is also stable and has a long shelf life, making it a convenient tool for researchers. However, one limitation of 4-chlorobenzyl 2,6-dimethoxybenzoate is that its mechanism of action is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are a number of future directions for research involving 4-chlorobenzyl 2,6-dimethoxybenzoate. One area of interest is the development of new inhibitors based on the structure of 4-chlorobenzyl 2,6-dimethoxybenzoate. These inhibitors could have potential applications in the treatment of diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of 4-chlorobenzyl 2,6-dimethoxybenzoate as a fluorescent probe to study protein-protein interactions. This could lead to a better understanding of the mechanisms underlying these interactions and could have potential applications in drug discovery. Finally, further research is needed to fully understand the mechanism of action of 4-chlorobenzyl 2,6-dimethoxybenzoate and its potential applications in biochemistry and medicine.

Synthesis Methods

4-chlorobenzyl 2,6-dimethoxybenzoate can be synthesized using a variety of methods, including the reaction of 2,6-dimethoxybenzoic acid with chlorobenzyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 4-chlorobenzyl 2,6-dimethoxybenzoate.

Scientific Research Applications

4-chlorobenzyl 2,6-dimethoxybenzoate has been used extensively in scientific research, particularly in the field of biochemistry. This compound has been found to have a range of interesting properties, such as its ability to inhibit the activity of certain enzymes. 4-chlorobenzyl 2,6-dimethoxybenzoate has also been used as a fluorescent probe to study protein-protein interactions.

properties

IUPAC Name

(4-chlorophenyl)methyl 2,6-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-19-13-4-3-5-14(20-2)15(13)16(18)21-10-11-6-8-12(17)9-7-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRMRICWMLJJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)methyl 2,6-dimethoxybenzoate

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